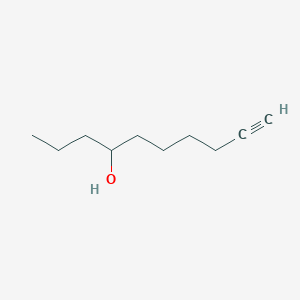

Dec-9-yn-4-ol

Description

Structure

3D Structure

Properties

CAS No. |

55183-24-9 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

dec-9-yn-4-ol |

InChI |

InChI=1S/C10H18O/c1-3-5-6-7-9-10(11)8-4-2/h1,10-11H,4-9H2,2H3 |

InChI Key |

NLDUDINPZFMSLT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCCCC#C)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Analysis of C10 Alkynol Isomers

This guide provides a comprehensive overview of the core spectroscopic techniques used in the structural elucidation and differentiation of C10 alkynol isomers. The focus is on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering detailed experimental protocols, data interpretation, and comparative data in tabular format.

Introduction to C10 Alkynol Isomers

C10 alkynol isomers, with the general formula C10H18O, are a class of organic compounds characterized by a ten-carbon backbone, a hydroxyl (-OH) group, and a carbon-carbon triple bond (alkyne). The variation in the position of the hydroxyl group and the alkyne moiety leads to a wide range of structural isomers. Accurate identification of these isomers is critical in various fields, including synthetic chemistry, natural product analysis, and drug development, as different isomers can exhibit distinct chemical and biological properties. Spectroscopic analysis is the cornerstone for the unambiguous structure determination of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.[1] Both ¹H and ¹³C NMR are essential for identifying C10 alkynol isomers.

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for obtaining NMR spectra of C10 alkynol isomers is as follows:

-

Sample Preparation : Dissolve approximately 5-10 mg of the C10 alkynol isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube. The use of deuterated solvents prevents the solvent's proton signals from overwhelming the analyte's signals.

-

Instrument Setup : Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise ratio.

-

The spectral width is typically set from -2 to 12 ppm.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

A larger number of scans (e.g., 128 or more) is often required due to the low natural abundance of the ¹³C isotope.[1]

-

-

DEPT (Distortionless Enhancement by Polarization Transfer) : To aid in distinguishing between CH, CH₂, and CH₃ groups, DEPT-90 (shows only CH signals) and DEPT-135 (shows CH and CH₃ as positive signals, and CH₂ as negative signals) experiments can be run.[2]

-

Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.

¹H NMR Data for C10 Alkynol Isomers

The chemical shift (δ) in ¹H NMR provides information about the electronic environment of the protons. Key diagnostic signals for alkynols include the proton on the hydroxyl-bearing carbon (carbinol proton) and protons adjacent to the alkyne.

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| dec-1-yn-3-ol | H-1 (≡C-H) | ~2.4 | Doublet |

| H-3 (-CH(OH)-) | ~4.3 | Triplet | |

| -OH | Variable (typically 1.5-4.0) | Singlet (broad) | |

| dec-3-yn-1-ol | H-1 (-CH₂OH) | ~3.7 | Triplet |

| H-2 (-CH₂-C≡) | ~2.4 | Triplet of triplets | |

| -OH | Variable (typically 1.5-4.0) | Singlet (broad) | |

| dec-9-yn-1-ol | H-10 (≡C-H) | ~1.9 | Triplet |

| H-1 (-CH₂OH) | ~3.6 | Triplet | |

| -OH | Variable (typically 1.5-4.0) | Singlet (broad) |

(Note: Data is compiled from typical values and available spectral data. Actual values may vary based on solvent and concentration.)

¹³C NMR Data for C10 Alkynol Isomers

¹³C NMR spectroscopy indicates the number of non-equivalent carbon atoms and their chemical environment. The sp-hybridized carbons of the alkyne group are particularly diagnostic, appearing in a unique chemical shift range.[3]

| Isomer | Carbon | Chemical Shift (δ, ppm) |

| dec-1-yn-3-ol [4] | C-1 (≡CH) | ~72-75 |

| C-2 (C≡) | ~85-88 | |

| C-3 (-CH(OH)-) | ~60-65 | |

| dec-3-yn-1-ol | C-3 (C≡) | ~80-85 |

| C-4 (C≡) | ~80-85 | |

| C-1 (-CH₂OH) | ~60-65 | |

| dec-9-yn-1-ol [5] | C-9 (≡CH) | ~68-70 |

| C-10 (C≡) | ~84-86 | |

| C-1 (-CH₂OH) | ~62-65 |

(Note: Data is compiled from typical values and available spectral data from sources like PubChem.[4][5] Actual values may vary.)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6] For C10 alkynols, the key characteristic absorptions are from the hydroxyl (-OH) group and the carbon-carbon triple bond (C≡C).

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Neat Liquid) :

-

For Attenuated Total Reflectance (ATR) IR, place a single drop of the neat liquid C10 alkynol directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

For analysis using salt plates (NaCl or KBr), place a drop of the liquid between two plates to create a thin film.[7]

-

-

Background Spectrum : Acquire a background spectrum of the empty instrument (or with clean salt plates) to subtract any atmospheric (CO₂, H₂O) or accessory absorptions from the sample spectrum.

-

Sample Spectrum Acquisition : Acquire the IR spectrum of the prepared sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Absorption Data for C10 Alkynol Isomers

The position of the alkyne stretch can help differentiate between terminal and internal alkynes.

| Isomer Type | Functional Group | Absorption Frequency (cm⁻¹) | Intensity / Shape |

| All Alkynols | O-H stretch | 3200 - 3600 | Strong, Broad |

| C(sp³)-H stretch | 2850 - 3000 | Strong | |

| Terminal Alkynes (e.g., dec-1-yn-3-ol) | ≡C-H stretch | 3250 - 3350 | Strong, Sharp |

| C≡C stretch | 2100 - 2140 | Weak to Medium | |

| Internal Alkynes (e.g., dec-3-yn-1-ol) | C≡C stretch | 2190 - 2260 | Weak to Very Weak (or absent) |

(Note: Data compiled from established correlation charts.[8][9][10])

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to determine its elemental composition and structural features.[11]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the C10 alkynol isomer (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.[12]

-

Ionization : Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common hard ionization technique that causes extensive fragmentation, providing structural clues.[13] Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight.[12][14]

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[13]

-

Detection : The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Mass Spectrometry Data for C10 Alkynol Isomers

All C10H18O isomers have a molecular weight of 154.25 g/mol . The key to differentiation lies in their fragmentation patterns.

| Isomer | Molecular Ion (M⁺˙) or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) and Interpretations |

| All Isomers | 154 (EI) or 155 (ESI) | Loss of Water (M-18) : A common fragmentation for alcohols, leading to a peak at m/z 136. |

| dec-1-yn-3-ol | 154 | Alpha-cleavage : Loss of an ethyl group (-C₂H₅) from the carbinol carbon is unfavorable. Cleavage of the heptyl group (-C₇H₁₅) gives a fragment at m/z 57. |

| dec-3-yn-1-ol | 154 | Alpha-cleavage : Loss of the propynyl (B12738560) group is possible. Fragmentation is often directed by the alkyne, leading to characteristic resonance-stabilized ions. |

| dec-9-yn-1-ol | 154 | McLafferty Rearrangement : Not prominent. Fragmentation is dominated by cleavage along the long alkyl chain. |

Integrated Analysis and Visualization

No single technique can unambiguously identify an isomer. A combined approach is necessary. The workflow below illustrates the logical process of identifying an unknown C10 alkynol isomer.

Caption: Workflow for the spectroscopic identification of a C10 alkynol isomer.

The following diagram illustrates the logical connections between specific spectral data and the structural features they imply.

Caption: Logical relationships between spectral data and inferred molecular features.

References

- 1. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. magritek.com [magritek.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 1-Decyn-3-ol | C10H18O | CID 10920729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9-Decyn-1-ol | C10H18O | CID 543752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Physicochemical Properties of Decynyl Alcohol Derivatives

Abstract

Decynyl alcohol derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. Their unique structure, featuring a hydrophilic alcohol group and a lipophilic alkyne-containing carbon chain, imparts a distinct set of physicochemical properties that are critical for their application, particularly in drug development. Understanding these properties—such as acidity (pKa), lipophilicity (logP), and solubility—is fundamental to predicting a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the core physicochemical properties of decynyl alcohol derivatives, details the experimental protocols for their determination, and visualizes key workflows and concepts relevant to their study.

Introduction

Decynyl alcohols are unsaturated alcohols containing a carbon-carbon triple bond within a ten-carbon framework. The position of the alkyne and hydroxyl groups can vary, leading to a wide range of isomers and derivatives. These compounds serve as valuable building blocks in organic synthesis and have been incorporated into various molecular scaffolds, including those with therapeutic potential such as antitumor agents and enzyme inhibitors.[1][2] The interplay between the polar alcohol head and the nonpolar alkyne-containing tail governs their behavior in both aqueous and lipid environments, making a thorough physicochemical characterization essential for rational drug design and development.[3][4]

Core Physicochemical Properties

The key to understanding the utility of decynyl alcohol derivatives lies in their fundamental physicochemical characteristics. These properties dictate how the molecules will interact with their environment, both in a laboratory setting and in vivo.

Acidity (pKa)

The acidity of decynyl alcohol derivatives is influenced by two primary functional groups: the hydroxyl group (-OH) and, in the case of terminal alkynes, the acetylenic proton (C≡C-H).

-

Alcohol pKa : The hydroxyl proton is weakly acidic, with a typical pKa value in the range of 16-18, similar to other primary alcohols.[5]

-

Terminal Alkyne pKa : The proton on a terminal alkyne is significantly more acidic than protons on alkanes or alkenes, with a pKa of approximately 25.[6][7][8] This increased acidity is due to the high degree of 's' character (50%) in the sp-hybridized orbital of the carbon atom, which stabilizes the resulting acetylide anion.

Despite the acidity of the terminal alkyne proton, the hydroxyl group is the more acidic site in a decynyl alcohol molecule.[6]

dot

Caption: Relative acidity of functional groups in a terminal decynyl alcohol.

Lipophilicity (logP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of membrane permeability and plasma protein binding. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. A higher logP value indicates greater lipophilicity.

The long carbon chain of decynyl alcohols makes them generally lipophilic. For comparison, the saturated analog, 1-decanol (B1670082), has a calculated XLogP3 of 4.6 and an experimental logP of 4.57.[9][10] The introduction of a triple bond in a molecule like 2-decyn-1-ol (B41293) slightly decreases the lipophilicity, resulting in a calculated XLogP3 of 3.3.[11] This is because the π-electrons of the alkyne group can engage in polar interactions, marginally increasing its affinity for the aqueous phase compared to a fully saturated chain.

Solubility

Solubility, particularly in aqueous media, is a prerequisite for absorption and distribution of a drug candidate. The solubility of decynyl alcohol derivatives is a balance between the hydrophilic nature of the alcohol group and the hydrophobic character of the ten-carbon chain.

Generally, long-chain alcohols have low water solubility. 1-decanol is described as insoluble or slightly soluble in water.[9][12] Conversely, it is soluble in non-polar organic solvents like ethanol (B145695) and ether.[12] Derivatives with the decynyl moiety are expected to exhibit similar behavior: poor aqueous solubility but good solubility in common organic solvents.

Quantitative Physicochemical Data

The following table summarizes available quantitative data for representative C10 alcohols, highlighting the influence of the alkyne functional group.

| Property | 1-Decanol (Saturated) | 2-Decyn-1-ol (Unsaturated) | Data Source(s) |

| Molecular Formula | C₁₀H₂₂O | C₁₀H₁₈O | [9][11] |

| Molecular Weight | 158.28 g/mol | 154.25 g/mol | [9][11][13] |

| Melting Point | 5-7 °C | Not Available | [9][12] |

| Boiling Point | 231 °C | Not Available | [12] |

| Density | ~0.829 g/mL | Not Available | [12] |

| logP (Octanol/Water) | 4.57 (Experimental) | 3.3 (Calculated) | [10][11] |

| Water Solubility | Insoluble / Slightly Soluble | Not Available (Expected to be low) | [9][12] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for building reliable structure-activity relationships (SAR).[3] Below are detailed methodologies for key experiments.

Determination of logP: The Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient (logP).[14]

Methodology:

-

Preparation of Phases: Prepare a phosphate (B84403) buffer solution at a physiologically relevant pH (e.g., 7.4). Saturate this aqueous phase with n-octanol. Separately, saturate n-octanol with the aqueous buffer. Allow both phases to separate for at least 24 hours.[15][16]

-

Compound Dissolution: Accurately weigh the test compound and dissolve it in a pre-determined volume of one of the phases (e.g., the aqueous phase).[15]

-

Partitioning: Combine the solution from step 2 with a known volume of the other pre-saturated phase in a flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period to allow for complete partitioning and equilibration of the compound between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV or MS detection (HPLC-UV/MS).[14][15]

-

Calculation: Calculate the logP using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )[16]

Determination of Aqueous Solubility

This protocol provides a method for determining the thermodynamic solubility of a compound.

Methodology:

-

Sample Preparation: Add an excess amount of the solid test compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial. This ensures that a saturated solution is formed.

-

Equilibration: Tightly seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Solid: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the clear, saturated filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV.

-

Result Reporting: The solubility is reported in units such as mg/mL or µM.

dot

Caption: A generalized workflow for the physicochemical characterization of a new drug candidate.

Relevance in Drug Discovery & Development

The physicochemical properties of decynyl alcohol derivatives are not merely academic; they have profound implications for drug development. For instance, some β-amino alcohol derivatives have been investigated as inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway, which is implicated in inflammatory responses and sepsis.[17] While not decynyl alcohols themselves, this research highlights how alcohol-containing scaffolds can be targeted for specific biological pathways. An understanding of the molecule's properties is essential for optimizing its therapeutic potential.

dot

Caption: An example signaling pathway (TLR4) relevant to drug development targeting inflammation.

Conclusion

The physicochemical properties of decynyl alcohol derivatives are a direct consequence of their hybrid chemical nature. The lipophilic carbon chain generally leads to low aqueous solubility and high lipophilicity, while the alcohol group provides a site for hydrogen bonding and weak acidity. The presence and position of the alkyne moiety further modulate these characteristics, particularly lipophilicity. A comprehensive and early characterization of these properties, using standardized experimental protocols, is an indispensable step in the pipeline of drug discovery and materials science, enabling researchers to make informed decisions for lead optimization and candidate selection.

References

- 1. 2-Decyn-1-ol | 4117-14-0 [chemicalbook.com]

- 2. Original Synthesis of Fluorenyl Alcohol Derivatives by Reductive Dehalogenation Initiated by TDAE [mdpi.com]

- 3. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 4. Physicochemical Characterization | Pion, Inc. [pion-inc.com]

- 5. chem.indiana.edu [chem.indiana.edu]

- 6. quora.com [quora.com]

- 7. What is the approximate pKa value of a terminal alkyne? | Study Prep in Pearson+ [pearson.com]

- 8. youtube.com [youtube.com]

- 9. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for Decyl alcohol (HMDB0011624) [hmdb.ca]

- 11. 2-Decyn-1-ol | C10H18O | CID 77763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

- 13. 2-Decyn-1-ol, 97% | Fisher Scientific [fishersci.ca]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. agilent.com [agilent.com]

- 16. diposit.ub.edu [diposit.ub.edu]

- 17. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of Terminal Alkynes in Functionalized Decanols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional molecules containing both a terminal alkyne and a hydroxyl group, such as those derived from functionalized decanols, are invaluable building blocks in medicinal chemistry and materials science. The terminal alkyne offers a gateway to a rich variety of chemical transformations for creating complex molecular architectures, while the long alkyl chain provided by the decanol (B1663958) backbone imparts desirable lipophilic properties. The hydroxyl group offers a site for further conjugation or can influence the molecule's solubility and biological interactions.

This guide explores the core reactivity of the terminal alkyne in these molecules, focusing on three pillar reactions: the Sonogashira coupling, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click" reaction, and hydrosilylation. We will delve into the strategic considerations for managing the reactivity of the hydroxyl group, provide detailed experimental protocols, and present quantitative data for these key transformations.

The Challenge of Orthogonal Reactivity: Managing the Hydroxyl Group

A primary challenge when working with alkynyl alcohols is the potential for interference between the two functional groups. The terminal alkyne proton is weakly acidic (pKa ≈ 25), while the alcohol proton is more acidic (pKa ≈ 16-18). In reactions requiring strong bases to deprotonate the alkyne, such as forming an acetylide for nucleophilic attack, the alcohol will be deprotonated preferentially.[1] This necessitates a protection strategy to ensure selective reaction at the alkyne terminus.

A common strategy is to "protect" the alcohol by converting it into a group that is stable to the reaction conditions and can be easily removed later. Silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are frequently used for this purpose due to their ease of installation, stability under a range of conditions (including Sonogashira and organometallic reactions), and clean removal with fluoride (B91410) reagents.[2]

Conversely, for reactions that are tolerant of free hydroxyl groups, such as the CuAAC click reaction, protection is often unnecessary, simplifying the synthetic sequence.[3][4]

Caption: Logical workflow for deciding on a hydroxyl protection strategy.

Key Transformations of the Terminal Alkyne

Sonogashira Coupling: Forging Carbon-Carbon Bonds

The Sonogashira coupling is a powerful cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5][6][7] It is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base.[5][7] This reaction is fundamental for synthesizing arylalkynes and conjugated enynes, which are common motifs in pharmaceuticals and organic materials.[5] Due to the basic conditions, protection of the alcohol group is generally required.

Quantitative Data Summary: Sonogashira Coupling

| Entry | Alkynyl Alcohol (Protected) | Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 9-(TBDMS-oxy)dec-1-yne | Iodobenzene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA / THF | 60 | 6 | 92 |

| 2 | 9-(TBDMS-oxy)dec-1-yne | 4-Bromopyridine | Pd(PPh₃)₄ (3) | CuI (5) | DIPA / Toluene | 80 | 12 | 85 |

| 3 | 10-(TBDMS-oxy)undec-1-yne | 1-Iodonaphthalene | Pd(OAc)₂/XPhos (2) | CuI (3) | Cs₂CO₃ / Dioxane | 100 | 8 | 89 |

Data are representative values compiled from typical Sonogashira reaction literature.

Detailed Experimental Protocol: Sonogashira Coupling

Step 1: Protection of 9-Decyn-1-ol (B94338)

-

To a solution of 9-decyn-1-ol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.2 M) at 0 °C under an argon atmosphere, add imidazole (B134444) (1.5 eq).

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous NH₄Cl solution and separate the layers.

-

Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., 98:2 Hexanes:Ethyl Acetate) to yield the TBDMS-protected alkyne.

Step 2: Sonogashira Cross-Coupling

-

To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

-

Add the TBDMS-protected 9-decyn-1-ol (1.2 eq) and the aryl halide (e.g., iodobenzene, 1.0 eq).

-

Add anhydrous, degassed solvent (e.g., THF, 0.3 M) followed by a degassed amine base (e.g., triethylamine, TEA, 3.0 eq).

-

Heat the mixture to the required temperature (e.g., 60 °C) and stir for the specified time, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate (B1210297).

-

Concentrate the filtrate and purify by flash column chromatography to obtain the coupled product.

Step 3: Deprotection

-

Dissolve the purified, coupled product (1.0 eq) in THF (0.2 M).

-

Add a 1 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.5 eq).

-

Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

-

Quench with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography to yield the final deprotected product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the cornerstone of "Click Chemistry," is a highly efficient and regiospecific [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole.[3][8][9] Its remarkable functional group tolerance, high yields, and biocompatibility make it a favored ligation strategy in drug discovery and bioconjugation.[9][] A key advantage is its compatibility with free hydroxyl groups, allowing it to be performed on unprotected alkynyl decanols, often in aqueous or alcoholic solvent systems.[4][11]

Quantitative Data Summary: CuAAC Reaction

| Entry | Alkynyl Alcohol | Azide Partner | Cu(I) Source (mol%) | Reducing Agent (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 9-Decyn-1-ol | Benzyl (B1604629) Azide | CuSO₄·5H₂O (5) | Sodium Ascorbate (B8700270) (10) | tBuOH/H₂O (1:1) | 25 | 4 | 98 |

| 2 | 9-Decyn-1-ol | 1-Azidoadamantane | CuI (2) | None | THF/H₂O (4:1) | 40 | 8 | 95 |

| 3 | 10-Undecyn-1-ol | Ethyl 2-azidoacetate | CuSO₄·5H₂O (1) | Sodium Ascorbate (5) | DMSO | 25 | 12 | 96 |

Data are representative values compiled from typical CuAAC reaction literature.[3][12][13]

Detailed Experimental Protocol: CuAAC Reaction

-

In a vial, dissolve the alkynyl alcohol (e.g., 9-decyn-1-ol, 1.0 eq) and the azide partner (e.g., benzyl azide, 1.05 eq) in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water, 0.5 M).

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

-

In a third vial, prepare an aqueous solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, 0.1 eq).

-

Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution. The mixture should turn a heterogeneous yellow/green color.

-

Stir the reaction vigorously at room temperature. Monitor progress by TLC or LC-MS. The reaction is often complete within 4-24 hours.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is often very pure, but can be further purified if necessary by flash column chromatography or recrystallization.

Caption: A generalized workflow for the described chemical reactions.

Hydrosilylation: Access to Vinylsilanes

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across the alkyne's carbon-carbon triple bond to form a vinylsilane.[14][15] These products are highly versatile synthetic intermediates. Ruthenium-based catalysts are particularly effective for the hydrosilylation of terminal alkynes, often providing excellent control over regioselectivity and stereoselectivity.[15][16][17][18] Notably, many ruthenium catalyst systems are tolerant of free hydroxyl groups, allowing for direct use of functionalized decanols.[16] The reaction can be tuned to yield either the α-vinylsilane (Markovnikov addition) or the β-vinylsilane (anti-Markovnikov addition).

Quantitative Data Summary: Ruthenium-Catalyzed Hydrosilylation

| Entry | Alkynyl Alcohol | Silane (B1218182) | Ru Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product (Ratio α:β) | Yield (%) |

| 1 | 10-Undecyn-1-ol | Triethoxysilane | [CpRu(MeCN)₃]PF₆ (2) | CH₂Cl₂ | 25 | 1 | α-vinylsilane (>98:2) | 94 |

| 2 | 1-Hexyn-6-ol | Phenylsilane | [CpRu(MeCN)₃]PF₆ (1) | CH₂Cl₂ | 25 | 1 | α-vinylsilane (>98:2) | 91 |

| 3 | Phenylacetylene | HSiMe(OSiMe₃)₂ | [RuHCl(CO)(H₂IMes)(PCy₃)] (1) | Toluene | 25 | 2 | β-(Z)-vinylsilane (>1:99) | 95 |

Data are representative values compiled from literature on Ru-catalyzed hydrosilylation.[16][17][19]

Detailed Experimental Protocol: α-Selective Hydrosilylation

-

In a glovebox or under a strict argon atmosphere, add the ruthenium catalyst [Cp*Ru(MeCN)₃]PF₆ (0.02 eq) to a flame-dried Schlenk flask.

-

Add anhydrous, degassed dichloromethane (CH₂Cl₂, 0.4 M).

-

Add the alkynyl alcohol (e.g., 10-undecyn-1-ol, 1.0 eq) to the flask.

-

Add the silane (e.g., triethoxysilane, 1.2 eq) dropwise via syringe.

-

Stir the reaction at room temperature. The reaction is typically rapid and can be monitored by ¹H NMR analysis of an aliquot, observing the disappearance of the terminal alkyne proton.

-

Once the reaction is complete (usually 1-3 hours), remove the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure α-vinylsilane.

Conclusion

Functionalized decanols bearing a terminal alkyne are robust and versatile platforms for chemical synthesis. The reactivity of the alkyne can be precisely controlled to engage in a variety of high-yield transformations. For reactions sensitive to acidic protons, such as the Sonogashira coupling, a straightforward silyl ether protection/deprotection sequence enables clean conversion. For many modern catalytic reactions, including the CuAAC click reaction and ruthenium-catalyzed hydrosilylation, the free hydroxyl group is well-tolerated, allowing for more atom-economical and efficient synthetic routes. A clear understanding of these key reactions and strategic approaches provides researchers with a powerful toolkit for applications in drug development and advanced materials.

References

- 1. hwpi.harvard.edu [hwpi.harvard.edu]

- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Click chemistry - Wikipedia [en.wikipedia.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Solvent-Free Copper-Catalyzed Azide-Alkyne Cycloaddition under Mechanochemical Activation [mdpi.com]

- 13. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) [mdpi.com]

- 14. Ruthenium-catalyzed hydrosilylation of terminal alkynes: stereodivergent synthesis of (E)- and (Z)-alkenylsilanes [periodicos.capes.gov.br]

- 15. Ruthenium-catalysed hydrosilylation of carbon–carbon multiple bonds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Hydrosilylation of terminal alkynes with alkylidene ruthenium complexes and silanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An Alkyne Hydrosilylation-Oxidation Strategy for the Selective Installation of Oxygen Functionality - PMC [pmc.ncbi.nlm.nih.gov]

Pathway 1: Nucleophilic Addition of Heptynyl Anion to Propylene Oxide

An In-depth Technical Guide to the Synthesis of Dec-9-yn-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide details two proposed synthetic pathways for the preparation of this compound, a secondary alkynol. The methodologies are based on established principles of organic chemistry, providing a framework for its synthesis in a laboratory setting.

This pathway offers a direct and efficient approach to the target molecule by forming the key carbon-carbon bond between C5 and C6 of the this compound backbone. The synthesis begins with the generation of a potent nucleophile from a terminal alkyne, which then attacks the electrophilic carbon of an epoxide.

Experimental Protocol

Step 1: Formation of Lithium Heptynilide

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-heptyne (B1330384) (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) dropwise, maintaining the temperature below -70°C.

-

Stir the resulting mixture at -78°C for 1 hour to ensure the complete formation of lithium heptynilide.

Step 2: Ring-Opening of Propylene (B89431) Oxide

-

To the freshly prepared solution of lithium heptynilide, add propylene oxide (1.1 equivalents) dropwise, ensuring the temperature remains below -70°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to yield this compound.

Data Presentation

| Parameter | Expected Value |

| Yield | 60-80% |

| Purity | >95% (by GC-MS and ¹H NMR) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~3.8 (m, 1H, CH-OH), 2.2-2.4 (m, 2H, C≡C-CH₂), 1.8 (t, 1H, C≡CH), 1.2-1.6 (m, 10H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~84 (C≡CH), ~68 (C≡CH), ~68 (CH-OH), various signals for CH₂ groups |

Logical Relationship Diagram

Caption: Synthesis of this compound via Nucleophilic Epoxide Opening.

Pathway 2: Grignard Addition to Heptanal (B48729) followed by Oxidation and Alkynylation

This alternative pathway involves the construction of the carbon skeleton through a Grignard reaction, followed by functional group manipulations to introduce the alkyne moiety.

Experimental Protocol

Step 1: Synthesis of Dec-1-en-4-ol

-

Prepare a Grignard reagent from allyl bromide (1.1 equivalents) and magnesium turnings (1.2 equivalents) in anhydrous THF.

-

In a separate flask, dissolve heptanal (1.0 equivalent) in anhydrous THF and cool to 0°C.

-

Slowly add the prepared allylmagnesium bromide to the heptanal solution.

-

After the addition, warm the reaction to room temperature and stir for 2 hours.

-

Quench the reaction with a saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether, dry the organic layer over MgSO₄, and concentrate. Purify by column chromatography to obtain dec-1-en-4-ol.

Step 2: Ozonolysis and Reductive Workup

-

Dissolve dec-1-en-4-ol (1.0 equivalent) in a mixture of dichloromethane (B109758) and methanol (B129727) at -78°C.

-

Bubble ozone gas through the solution until a blue color persists.

-

Purge the solution with nitrogen gas to remove excess ozone.

-

Add sodium borohydride (B1222165) (NaBH₄) (2.0 equivalents) in portions at -78°C and then allow the mixture to warm to room temperature.

-

Work up the reaction by adding water and extracting with dichloromethane. Dry and concentrate to yield a diol.

Step 3: Selective Protection and Oxidation

-

Protect the primary alcohol of the diol selectively using a suitable protecting group like tert-butyldimethylsilyl chloride (TBDMSCl).

-

Oxidize the secondary alcohol to a ketone using pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Step 4: Ohira-Bestmann Alkynylation

-

To a solution of the protected keto-alcohol in methanol, add the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) and potassium carbonate (K₂CO₃).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by adding water and extracting with diethyl ether.

-

Deprotect the silyl (B83357) ether using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to yield this compound.

Data Presentation

| Parameter | Expected Value |

| Overall Yield | 20-30% |

| Purity | >95% (by GC-MS and ¹H NMR) |

| Key Intermediates | Dec-1-en-4-ol, Protected diol, Protected keto-alcohol |

Experimental Workflow Diagram

Caption: Multi-step Synthesis of this compound via Grignard Reaction.

Conclusion

Both pathways present viable routes for the synthesis of this compound. Pathway 1 is more convergent and likely to be higher yielding, making it the preferred route for larger-scale synthesis. Pathway 2, while longer, offers more opportunities for the introduction of structural diversity through the modification of intermediates. The choice of pathway will depend on the specific research goals, available starting materials, and the desired scale of the synthesis.

An In-depth Technical Guide to the Predicted NMR and IR Spectra of Dec-9-yn-4-ol

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a detailed theoretical analysis and prediction of the Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra for the molecule Dec-9-yn-4-ol. The predictions are derived from established principles of spectroscopy and typical values for the constituent functional groups.

Molecular Structure Analysis

The compound, this compound, is a bifunctional molecule with a ten-carbon aliphatic chain. The principal functional groups are a secondary alcohol at the C4 position and a terminal alkyne at the C9 position. This structure dictates the characteristic signals that are expected in its spectra.

Structure: CH₃–CH₂–CH₂–CH(OH)–CH₂–CH₂–CH₂–CH₂–C≡CH

Key Functional Groups:

-

Secondary Alcohol (–OH)

-

Terminal Alkyne (–C≡CH)

-

Alkyl Chain (–CH₃, –CH₂–, –CH–)

Predicted Infrared (IR) Spectrum

The IR spectrum reveals the vibrational modes of the molecule's functional groups. For this compound, the most prominent and diagnostic absorption bands are predicted as follows.

Data Presentation: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity | Characteristics |

| 3200–3600 | O–H Stretch | Alcohol | Strong | Broad |

| ~3300 | ≡C–H Stretch | Terminal Alkyne | Strong | Sharp |

| 2850–2960 | sp³ C–H Stretch | Alkane Chain | Medium | Multiple sharp peaks |

| 2100–2260 | C≡C Stretch | Alkyne | Weak | Sharp |

| 1050–1200 | C–O Stretch | Secondary Alcohol | Strong |

Experimental Protocols: A standard experimental protocol to obtain an IR spectrum would involve preparing a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or dissolving the sample in a suitable solvent (e.g., CCl₄) and placing it in a sample cell. The spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Interpretation:

-

The presence of a strong, broad band in the 3200-3600 cm⁻¹ region is a classic indicator of an alcohol's O-H stretch, broadened due to intermolecular hydrogen bonding.[1][2][3]

-

A sharp, strong peak appearing around 3300 cm⁻¹ is highly characteristic of the C-H stretch of a terminal alkyne.[1][4][5]

-

Just below 3000 cm⁻¹, a series of peaks corresponding to the C-H stretching of the sp³-hybridized carbons in the alkyl chain is expected.[2][4]

-

The carbon-carbon triple bond stretch is expected to be a weak but sharp signal in the 2100-2260 cm⁻¹ range.[1][5]

-

A strong band in the fingerprint region (below 1500 cm⁻¹) between 1050-1200 cm⁻¹ would correspond to the C-O stretching vibration of the secondary alcohol.[3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides detailed information about the electronic environment of each proton in the molecule. The predicted chemical shifts, multiplicities, and integrations are summarized below.

Data Presentation: Predicted ¹H NMR Signals

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H on C10 (≡C–H ) | 2.5–3.0 | Triplet (t) | 1H |

| H on C4 (–CH(OH)–) | 3.3–4.5 | Multiplet (m) | 1H |

| OH Proton (–OH ) | 1.0–5.0 | Singlet (s) | 1H |

| H on C8 (–CH₂ –C≡CH) | 2.2–2.5 | Multiplet (m) | 2H |

| H on C1 (–CH₃ ) | 0.7–1.3 | Triplet (t) | 3H |

| H on C2, C3, C5, C6, C7 | 1.2–1.6 | Multiplet (m) | 10H |

Experimental Protocols: The sample would be dissolved in a deuterated solvent (e.g., CDCl₃) to which a small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm). The spectrum is recorded on a high-field NMR spectrometer. A "D₂O shake" experiment could be performed to confirm the OH peak; upon adding a drop of D₂O, the alcohol proton would exchange with deuterium, causing its signal to disappear from the spectrum.[6]

Interpretation:

-

Alkynyl Proton (C10): The proton on the terminal alkyne is expected to appear around 2.5-3.0 ppm.[7][8][9] It will likely be a triplet due to coupling with the two adjacent protons on C8.

-

Carbinol Proton (C4): The proton on the carbon bearing the hydroxyl group is deshielded by the electronegative oxygen and is predicted to have a chemical shift in the 3.3-4.5 ppm range.[6][10] It will appear as a multiplet due to coupling with the protons on C3 and C5.

-

Hydroxyl Proton (OH): The chemical shift of the alcohol proton is variable and concentration-dependent, typically appearing as a broad singlet between 1.0 and 5.0 ppm.[11][12] It often does not show coupling due to rapid chemical exchange.[6]

-

Alkyl Protons: The protons of the methyl group (C1) will be the most upfield, appearing as a triplet around 0.7-1.3 ppm.[13] The various methylene (B1212753) (CH₂) groups in the aliphatic chain will produce a complex, overlapping multiplet in the 1.2-1.6 ppm region.[10][13]

Predicted ¹³C NMR Spectrum

A broadband proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically unique carbon atom.

Data Presentation: Predicted ¹³C NMR Signals

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C9 (–C ≡CH) | 70–100 |

| C10 (–C≡C H) | 65–85 |

| C4 (–C H(OH)–) | 60–80 |

| C1 (–C H₃) | 10–15 |

| C2, C3, C5, C6, C7, C8 | 15–45 |

Experimental Protocols: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. Broadband proton decoupling is used to simplify the spectrum, causing all carbon signals to appear as singlets. DEPT (Distortionless Enhancement by Polarization Transfer) experiments could be run to differentiate between CH, CH₂, and CH₃ carbons.

Interpretation:

-

Alkynyl Carbons (C9, C10): The sp-hybridized carbons of the alkyne will appear in the 65-100 ppm range.[14][15] The terminal carbon (C10) is typically found more upfield than the internal one (C9).[14]

-

Carbinol Carbon (C4): The carbon atom bonded to the hydroxyl group is significantly deshielded and is expected to resonate in the 60-80 ppm region.[6][16][17]

-

Alkyl Carbons: The carbons of the aliphatic chain will appear in the upfield region of the spectrum (10-45 ppm). The terminal methyl carbon (C1) will have the lowest chemical shift, around 10-15 ppm.[17][18]

Visualization of Predictive Workflow

The following diagram illustrates the logical process used to predict the spectral data for this compound.

Caption: Workflow for predicting NMR and IR spectra of this compound.

References

- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. Solved What is the expected chemical shift for the proton of | Chegg.com [chegg.com]

- 9. Chemical Shifts: Proton [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. Proton NMR Table [www2.chemistry.msu.edu]

- 13. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 14. Alkynes | OpenOChem Learn [learn.openochem.org]

- 15. m.youtube.com [m.youtube.com]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

The Unseen Potential: A Technical Guide to the Biological Activities of Unsaturated Long-Chain Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated long-chain alcohols, a class of lipophilic molecules derived from natural fats and oils, are emerging as significant players in various biological processes.[1] Traditionally utilized in the cosmetic and food industries, recent scientific inquiry has unveiled their potential as potent bioactive agents with a spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This in-depth technical guide synthesizes the current understanding of the biological activities of these molecules, providing a comprehensive resource for researchers and professionals in drug development. We will delve into their mechanisms of action, present key quantitative data, detail experimental protocols for their evaluation, and visualize the complex signaling pathways they modulate.

Antimicrobial Activities

Unsaturated long-chain alcohols have demonstrated significant efficacy against a range of microorganisms, including bacteria and mycobacteria.[5][6] Their activity is intricately linked to their chemical structure, particularly the length of the carbon chain and the presence and position of double bonds.[5][6]

Antibacterial and Antimycobacterial Effects

Studies have shown that the antimicrobial potency of long-chain alcohols is dependent on their hydrophobic chain length, with a general trend of increasing activity up to a certain carbon number, after which a "cutoff" effect is observed.[6][7] Unsaturation in the alkyl chain has been shown to modulate this activity, often leading to enhanced efficacy.[5][6] For instance, 9-decene-1-ol displays greater activity against Mycobacterium smegmatis and M. tuberculosis than its saturated counterpart, decanol.[5]

The primary mechanism of antimicrobial action is believed to be the disruption of the cell membrane's integrity.[5] These lipophilic molecules can intercalate into the lipid bilayer, leading to increased membrane fluidity, leakage of essential ions and metabolites, and ultimately, cell death.[7]

Quantitative Antimicrobial Data

The following tables summarize the minimum inhibitory concentrations (MICs) of various unsaturated and saturated long-chain alcohols against different bacterial strains.

| Alcohol | Carbon Chain Length | Unsaturation | Test Organism | MIC | Reference |

| 1-Hexanol | C6 | Saturated | M. smegmatis | >8 mg/mL | [5] |

| 1-Heptanol | C7 | Saturated | M. smegmatis | 0.8 mM | [6] |

| 1-Octanol | C8 | Saturated | M. smegmatis | 0.8 mM | [6] |

| 1-Nonanol | C9 | Saturated | M. smegmatis | 0.4 mM | [6] |

| 1-Decanol | C10 | Saturated | M. smegmatis | 0.4 mM | [6] |

| 9-Decene-1-ol | C10 | Unsaturated (C9=C10) | M. smegmatis | <0.4 mM | [5] |

| 1-Undecanol | C11 | Saturated | M. smegmatis | 0.8 mM | [6] |

| 1-Dodecanol | C12 | Saturated | S. aureus | 6.25 µg/ml | [8] |

| 1-Tridecanol | C13 | Saturated | M. smegmatis | >8 mg/mL | [5] |

| 1-Decanol | C10 | Saturated | M. tuberculosis H37Rv | 0.4 mM | [6] |

| 9-Decene-1-ol | C10 | Unsaturated (C9=C10) | M. tuberculosis H37Rv | <0.4 mM | [5] |

Experimental Protocols for Antimicrobial Activity Assessment

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Protocol:

-

Prepare a stock solution of the test alcohol in a suitable solvent (e.g., 70% dimethyl sulfoxide).[5]

-

Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller Hinton Broth for S. aureus or Middlebrook 7H9 broth for M. smegmatis).[5][7]

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., ca. 1 x 10^5 cfu/mL).[7]

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24-48 hours).[5][7]

-

The MIC is determined as the lowest concentration of the alcohol at which no visible growth is observed.[5]

This assay measures the integrity of the bacterial cell membrane by quantifying the leakage of intracellular potassium ions.[7]

Protocol:

-

Harvest bacterial cells in the mid-logarithmic phase by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).

-

Resuspend the cells in the buffer to a specific optical density.

-

Add the test alcohol at the desired concentration to the bacterial suspension.

-

At various time intervals, take aliquots of the suspension and centrifuge to pellet the cells.

-

Measure the concentration of K+ in the supernatant using an atomic absorption spectrophotometer or a K+-selective electrode.

-

An increase in extracellular K+ concentration compared to an untreated control indicates membrane damage.

Anti-inflammatory Activities

Long-chain alcohols, including unsaturated variants, have been shown to modulate inflammatory responses by inhibiting the production of key pro-inflammatory mediators.[3]

Inhibition of Pro-inflammatory Mediators

Research has demonstrated that long-chain fatty alcohols can significantly and dose-dependently decrease the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).[3] This reduction in NO is a direct consequence of the inhibition of inducible nitric oxide synthase (iNOS) expression.[3] Furthermore, these alcohols have been found to reduce the production of other pro-inflammatory molecules such as tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2).[3] The mechanism for the reduction in eicosanoid release is linked to the inhibition of phospholipase A2 (PLA2) activity.[3]

Quantitative Anti-inflammatory Data

| Compound | Assay | Cell Line / Model | Effect | IC50 / ED50 | Reference |

| Long-chain fatty alcohols (from pomace olive oil) | Nitric Oxide Production | RAW 264.7 Macrophages | Inhibition | - | [3] |

| Long-chain fatty alcohols (from pomace olive oil) | TNF-α Production | RAW 264.7 Macrophages | Inhibition | - | [3] |

| Long-chain fatty alcohols (from pomace olive oil) | PGE2 Production | RAW 264.7 Macrophages | Inhibition | - | [3] |

| Long-chain fatty alcohols (from pomace olive oil) | Thromboxane A2 Production | Rat Peritoneal Neutrophils | Inhibition | - | [3] |

| Long-chain fatty alcohols (from pomace olive oil) | Phospholipase A2 Activity | - | Inhibition | 6.2 µg/ml | [3] |

| Long-chain 2-amino-alcohols | Carrageenin-induced paw edema | Rats | Inhibition | 0.010 - 0.017 mmol/kg | [9] |

Experimental Protocols for Anti-inflammatory Activity Assessment

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Protocol:

-

Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test alcohol for a specified time (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubate for 24 hours.

-

Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

-

A decrease in nitrite concentration in treated cells compared to LPS-stimulated control cells indicates inhibition of NO production.

This is a widely used animal model to screen for the anti-inflammatory activity of compounds.[9]

Protocol:

-

Administer the test alcohol orally or intraperitoneally to rats at different doses.

-

After a specific period (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw to induce localized inflammation and edema.

-

Measure the paw volume at various time points after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema in the treated groups is calculated by comparing with the vehicle-treated control group.

Anticancer and Apoptotic Activities

Emerging evidence suggests that certain unsaturated long-chain alcohols and their derivatives possess anticancer properties, primarily through the induction of apoptosis.[4]

Induction of Apoptosis

Long-chain amino alcohols have been shown to induce apoptosis in Jurkat cells, a human T-lymphocyte cell line.[4] The apoptotic pathway is mediated by the disruption of the mitochondrial transmembrane potential, a key event in the intrinsic apoptotic cascade.[4] This leads to the activation of caspase-3, an executioner caspase that orchestrates the dismantling of the cell.[4]

Quantitative Anticancer Data

| Compound/Extract | Cell Line | IC50 | Reference |

| Chloroform extract of Otostegia persica (containing benzyl (B1604629) alcohol and other compounds) | HCT116 (Colon Cancer) | 394.9 µg/mL | [10] |

| Chloroform extract of Otostegia persica | SW480 (Colon Cancer) | 563.3 µg/mL | [10] |

| Chloroform extract of Otostegia persica | SW48 (Colon Cancer) | 721.7 µg/mL | [10] |

| Chloroform extract of Otostegia persica | SW742 (Colon Cancer) | 565.1 µg/mL | [10] |

| Cetyl alcohol sophorolipids (CAS) | MCF-7 (Breast Cancer) | ~100 µg/ml | [11] |

| Oleic acid sophorolipids (OAS) | HeLa (Cervical Cancer) | ~80 µg/ml | [11] |

Experimental Protocols for Anticancer Activity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of a potential medicinal agent.[10]

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of the test alcohol for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be calculated.[10]

While direct evidence for unsaturated long-chain alcohols is still emerging, the apoptotic effects of related lipids often involve the modulation of key signaling pathways such as the NF-κB and MAPK pathways. It is plausible that unsaturated long-chain alcohols could influence these pathways, leading to the observed apoptotic effects.

Signaling Pathways

The biological activities of unsaturated long-chain alcohols are underpinned by their interaction with and modulation of complex intracellular signaling pathways. While research directly linking these specific alcohols to signaling cascades is ongoing, studies on structurally related unsaturated fatty acids provide valuable insights into the potential mechanisms.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and TNF-α. The observed inhibitory effect of long-chain alcohols on the production of these mediators suggests a potential interference with the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. The MAPK family includes three major subfamilies: ERK, JNK, and p38 MAPK. The activation of these kinases can have pro- or anti-inflammatory and pro- or anti-apoptotic effects depending on the stimulus and cellular context. The ability of unsaturated long-chain alcohols to influence inflammation and apoptosis points towards a possible modulation of the MAPK signaling pathway.

Conclusion

Unsaturated long-chain alcohols represent a promising and underexplored class of bioactive molecules with significant potential in the development of novel therapeutics. Their demonstrated antimicrobial, anti-inflammatory, and anticancer activities warrant further investigation to fully elucidate their mechanisms of action and therapeutic applications. This guide provides a foundational understanding for researchers and drug development professionals to build upon, encouraging further exploration into the vast potential of these fascinating compounds. The detailed protocols and summarized data herein serve as a practical resource to facilitate future research in this exciting field.

References

- 1. Redox-Dependent Anti-Inflammatory Signaling Actions of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-chain fatty alcohols from pomace olive oil modulate the release of proinflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-chain aminoalcohol and diamine derivatives induce apoptosis through a caspase-3 dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and In vivo anti-inflammatory activity of long-chain 2-amino-alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iar.shirazu.ac.ir [iar.shirazu.ac.ir]

- 11. researchgate.net [researchgate.net]

"literature review of secondary alkynol synthesis"

Abstract

Secondary alkynols, also known as propargylic alcohols, are crucial building blocks in organic synthesis, finding extensive application in the preparation of natural products, pharmaceuticals, and functional materials. Their versatile reactivity, stemming from the presence of both a hydroxyl group and a carbon-carbon triple bond, allows for a wide array of chemical transformations. This technical guide provides a comprehensive review of the core synthetic methodologies for accessing these valuable compounds. It details the prevalent strategies, including the nucleophilic addition of metal acetylides to aldehydes and the asymmetric reduction of ynones. For each key method, this document presents detailed experimental protocols, summarizes quantitative data such as yields and enantioselectivities in structured tables, and provides mechanistic and procedural diagrams to facilitate a deeper understanding of the transformations.

Introduction

The synthesis of secondary alkynols is a cornerstone of modern synthetic chemistry. The principal route involves the addition of a terminal alkyne to an aldehyde, a reaction known as alkynylation[1][2]. This process creates a new carbon-carbon bond and a stereocenter, making the development of asymmetric variants a significant area of research[1]. The choice of the metallic counterion for the acetylide profoundly influences the reaction's reactivity and selectivity. Common choices include lithium, magnesium (in Grignard reagents), and zinc, each with distinct advantages and applications[2][3]. Furthermore, the asymmetric transfer hydrogenation of prochiral alkynyl ketones has emerged as a powerful alternative for accessing enantioenriched secondary alkynols[4]. This guide will delve into the most effective and widely used methods for their synthesis.

Synthesis via Alkynylation of Aldehydes

The most direct approach to secondary alkynols is the nucleophilic addition of a metal acetylide to an aldehyde. The process can be broadly categorized by the metal used to generate the acetylide nucleophile.

Using Organolithium Reagents (Lithium Acetylides)

The reaction of a terminal alkyne with a strong base like n-butyllithium (n-BuLi) generates a highly nucleophilic lithium acetylide. This species readily adds to a wide range of aldehydes to furnish the corresponding secondary propargylic alcohol[2].

-

A solution of the terminal alkyne (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

n-Butyllithium (1.1 equivalents, as a solution in hexanes) is added dropwise to the stirred solution, and the mixture is maintained at -78 °C for 30-60 minutes.

-

A solution of the aldehyde (1.0 equivalent) in anhydrous THF is then added slowly to the lithium acetylide solution at -78 °C.

-

The reaction is stirred at this temperature for 1-3 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the secondary alkynol.

Note: For asymmetric variants aimed at achieving high enantioselectivity, lowering the reaction temperature to as low as -123 °C and employing slow addition of the aldehyde can significantly minimize the non-catalyzed background reaction and improve the enantiomeric excess (ee)[5].

Using Organomagnesium Reagents (Grignard Reagents)

Alkynyl Grignard reagents, prepared from a terminal alkyne and an alkylmagnesium halide (e.g., ethylmagnesium bromide), serve as effective nucleophiles for the alkynylation of aldehydes. This method is often preferred for its milder reaction conditions and operational simplicity compared to organolithium reagents.

-

To a stirred solution of ethylmagnesium bromide (1.1 equivalents) in THF, the terminal alkyne (1.0 equivalent) is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours to ensure complete formation of the alkynyl Grignard reagent.

-

The solution is then cooled to 0 °C, and the aldehyde (1.0 equivalent) is added dropwise.

-

After the addition is complete, the reaction is stirred at room temperature for 2-4 hours or until completion as monitored by TLC.

-

The reaction is carefully quenched by the addition of saturated aqueous NH₄Cl solution.

-

The product is extracted into diethyl ether, and the combined organic extracts are washed with water and brine, then dried over anhydrous MgSO₄.

-

After filtration and removal of the solvent in vacuo, the residue is purified by column chromatography to afford the desired secondary alkynol.

Using Organozinc Reagents for Asymmetric Alkynylation

The use of organozinc reagents in the presence of chiral ligands is a premier strategy for the catalytic, enantioselective synthesis of secondary alkynols[1][6][7]. A common approach involves the in situ generation of the alkynylzinc species from a terminal alkyne and a dialkylzinc (e.g., diethylzinc, ZnEt₂) or zinc triflate (Zn(OTf)₂), which then adds to the aldehyde under the control of a chiral catalyst[1][8].

Several chiral ligands have proven effective for this transformation. N-methylephedrine (NME) is an inexpensive and commercially available amino alcohol that, when used with Zn(OTf)₂ and a base like triethylamine (B128534) (Et₃N), provides high enantioselectivities for a range of aldehydes[8]. Another powerful class of ligands are BINOL (1,1'-bi-2-naphthol) derivatives, which, in combination with Ti(O-i-Pr)₄ and a zinc source, catalyze the asymmetric addition with excellent results[3][9].

-

To a flask containing a mixture of Zn(OTf)₂ (1.2 equivalents) and (+)-N-methylephedrine (1.4 equivalents) in anhydrous toluene (B28343) under an inert atmosphere, triethylamine (3.0 equivalents) is added, and the mixture is stirred at room temperature for 2 hours.

-

The terminal alkyne (1.2 equivalents) is then added, and the mixture is stirred for another 30 minutes.

-

The aldehyde (1.0 equivalent) is added, and the reaction is stirred at room temperature for 12-24 hours.

-

The reaction is quenched with a saturated aqueous solution of NaHCO₃.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by flash chromatography to yield the enantioenriched secondary alkynol. The enantiomeric excess is determined by chiral HPLC analysis.

| Entry | Aldehyde | Alkyne | Catalyst System | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Phenylacetylene | 10 mol% ProPhenol/ZnEt₂ | 95 | 91 |

| 2 | 2-Naphthaldehyde | Phenylacetylene | 10 mol% ProPhenol/ZnEt₂ | 91 | 94 |

| 3 | (E)-Cinnamaldehyde | Trimethylsilylacetylene | 10 mol% ProPhenol/ZnEt₂ | 94 | 91 |

| 4 | Cyclohexanecarboxaldehyde | Phenylacetylene | Zn(OTf)₂ / (+)-NME | 85 | 99 |

| 5 | Benzaldehyde | 1-Hexyne | (S)-BINOL / Ti(O-i-Pr)₄ / ZnEt₂ | 92 | 97 |

Data compiled from representative literature procedures. Conditions may vary.[6][7][8][9]

Caption: Proposed cycle for dinuclear zinc-catalyzed alkynylation.

Synthesis via Asymmetric Reduction of Alkynyl Ketones

An alternative and highly effective strategy for producing chiral secondary alkynols is the asymmetric reduction of the corresponding prochiral alkynyl ketones (ynones). Asymmetric transfer hydrogenation (ATH) is a particularly powerful method that avoids the use of stoichiometric chiral reagents.

Iridium-Catalyzed Asymmetric Transfer Hydrogenation

Chiral iridium complexes are highly efficient catalysts for the transfer hydrogenation of ynones, using hydrogen donors such as formic acid/triethylamine mixtures or isopropanol.

-

In a reaction vessel, the alkynyl ketone (1.0 equivalent) and a chiral spiro iridium catalyst (e.g., (S)-1b, 0.5-2 mol%) are dissolved in a suitable solvent (e.g., ethanol (B145695) or a dichloromethane/ethanol mixture).

-

Sodium formate (B1220265) (HCOONa, 5.0 equivalents) is added as the hydrogen source.

-

The reaction mixture is stirred at a specified temperature (e.g., 30-50 °C) for several hours until the reaction is complete (monitored by TLC or GC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the optically active propargylic alcohol[4].

| Entry | Ynone Substrate | Catalyst | H₂ Source | Yield (%) | ee (%) |

| 1 | 1-phenyl-2-propyn-1-one | (S)-Spiro-Ir | HCOONa / EtOH | 95 | 98 |

| 2 | 1-(4-methoxyphenyl)-2-propyn-1-one | (S)-Spiro-Ir | HCOONa / EtOH | 96 | 97 |

| 3 | 1-(2-thienyl)-2-propyn-1-one | (S)-Spiro-Ir | HCOONa / EtOH | 93 | 96 |

| 4 | 4-phenyl-3-butyn-2-one | (S)-Spiro-Ir | HCOONa / EtOH | 94 | 95 |

Data represents typical results from iridium-catalyzed ATH procedures.[4]

Caption: General experimental workflow for ATH of ynones.

Conclusion

The synthesis of secondary alkynols is a well-developed field with a variety of robust and reliable methods available to the synthetic chemist. The classic alkynylation of aldehydes using organolithium and Grignard reagents remains a staple for general synthesis. For the production of enantioenriched compounds, the catalytic asymmetric addition of organozinc reagents, leveraging ligands such as N-methylephedrine and BINOL, offers a powerful and versatile platform. Furthermore, the asymmetric transfer hydrogenation of alkynyl ketones provides an excellent alternative, delivering high enantioselectivities under mild conditions. The choice of method will ultimately depend on the specific target molecule, substrate functional group tolerance, and the desired level of stereochemical control. The protocols and data presented in this guide serve as a practical resource for researchers engaged in the synthesis of these pivotal chemical intermediates.

References

- 1. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 2. Alkynylation - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Dinuclear Zinc Catalyzed Asymmetric Alkynylation of Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 9. Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs)† - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dec-9-yn-4-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dec-9-yn-4-ol is a versatile bifunctional building block for organic synthesis. Its structure incorporates two highly reactive functional groups: a terminal alkyne and a secondary alcohol. This unique combination allows for a wide range of selective transformations, making it a valuable precursor for the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials. The terminal alkyne moiety can participate in various carbon-carbon bond-forming reactions such as Sonogashira coupling and click chemistry, while the secondary alcohol can be a site for oxidation, esterification, or serve as a chiral handle in asymmetric synthesis. These application notes provide an overview of the potential synthetic utility of this compound, complete with detailed experimental protocols and representative data.

Synthetic Accessibility

A representative synthesis is the asymmetric addition of a metal acetylide to hexanal. The use of a chiral ligand, such as (+)-N-methylephedrine, with a zinc catalyst can afford the desired product in high yield and enantioselectivity.

Figure 1: Proposed asymmetric synthesis of this compound.

Experimental Protocol: Asymmetric Synthesis of (S)-Dec-9-yn-4-ol

-

To a stirred solution of (+)-N-methylephedrine (1.1 mmol) in toluene (20 mL) at room temperature is added a solution of Zn(OTf)₂ (1.0 mmol) in toluene (10 mL).

-

The mixture is stirred for 2 hours, followed by the addition of 1-hexyne (B1330390) (10 mmol).

-

Hexanal (12 mmol) is then added dropwise over 30 minutes.

-

The reaction is stirred at room temperature for 24 hours.

-

The reaction is quenched with a saturated aqueous solution of NH₄Cl (20 mL).

-

The aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel (hexanes/ethyl acetate (B1210297) gradient) to afford (S)-Dec-9-yn-4-ol.

| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | (+)-N-methylephedrine | Toluene | rt | 85 | 92 |

| 2 | (-)-N-methylephedrine | Toluene | rt | 83 | 91 (R) |

| 3 | (1R,2S)-Ephedrine | CH₂Cl₂ | 0 | 75 | 85 |

Table 1. Representative data for the asymmetric synthesis of this compound.

Applications in C-C Bond Forming Reactions

The terminal alkyne of this compound is a versatile handle for constructing more complex carbon skeletons.

Sonogashira Coupling

The palladium-catalyzed Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between the terminal alkyne of this compound and an aryl or vinyl halide. This reaction is fundamental in the synthesis of conjugated enynes and arylalkynes.[1]

Figure 2: Sonogashira coupling of this compound with an aryl halide.

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene (B50100)

-

To a solution of this compound (1.0 mmol) and iodobenzene (1.2 mmol) in THF (10 mL) is added triethylamine (B128534) (3.0 mmol).

-

The solution is degassed with argon for 15 minutes.

-

Pd(PPh₃)₄ (0.05 mmol) and CuI (0.1 mmol) are added, and the mixture is stirred at room temperature for 12 hours.

-

The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.

-

The residue is purified by column chromatography on silica gel (hexanes/ethyl acetate) to yield the coupled product.

| Aryl Halide | Catalyst | Base | Solvent | Yield (%) |